![molecular formula C16H12N4O B3732081 2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B3732081.png)
2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
概要
説明
The compound “2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are known to have a wide range of clinical applications, including anti-inflammatory activity .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives involves a reaction of hydroxylamine or methoxyamine with 2,3-substituted ethyl . In one study, a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones was prepared by a simple synthetic procedure based on the reaction of hydroxylamine or methoxyamine with 2,3-substituted ethyl .Chemical Reactions Analysis
Pyrazolopyrimidine derivatives have been found to react with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives .Physical And Chemical Properties Analysis
One of the synthesized pyrazolopyrimidines was isolated as a yellow solid with a melting point of 209–210°C . The 1H NMR and 13C NMR data were also provided .作用機序
Target of Action
The primary target of 2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is facilitated by the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the arrest of cell division . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
実験室実験の利点と制限
One of the advantages of using 2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its potential as a selective inhibitor of CK2, which may have therapeutic applications in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on 2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Further studies are also needed to determine the efficacy and safety of this compound in vivo and to identify potential drug targets for its therapeutic applications.
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, and further research is needed to fully understand its potential therapeutic applications.
科学的研究の応用
2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to have potential as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair.
生化学分析
Biochemical Properties
The compound 2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been found to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The nature of these interactions is primarily through binding at the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on cell function. It has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth are significant and persist over time .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely that it interacts with pathways related to cell cycle regulation .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Given its interaction with CDK2, it is likely that it localizes to areas where this enzyme is present .
特性
IUPAC Name |
4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-10-14(11-5-3-2-4-6-11)15-18-9-12-13(20(15)19-10)7-8-17-16(12)21/h2-9H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBDMNMERPRZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732005.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(4-morpholinyl)propyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3732008.png)
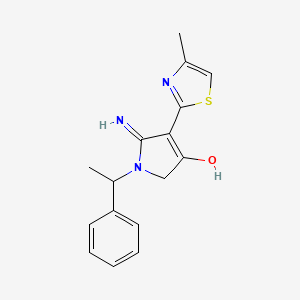


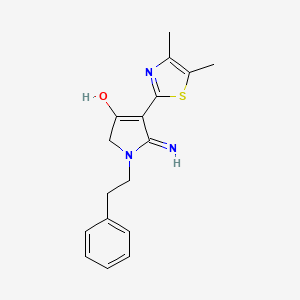


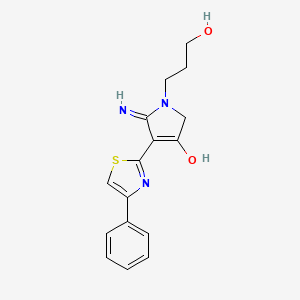
![5-amino-1-(1-benzyl-4-piperidinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3732063.png)
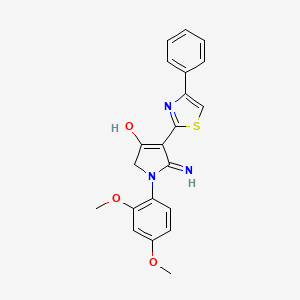
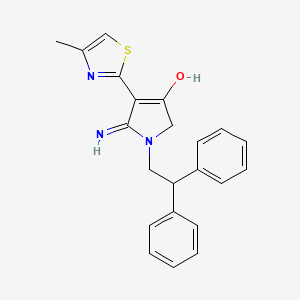
![N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B3732080.png)
